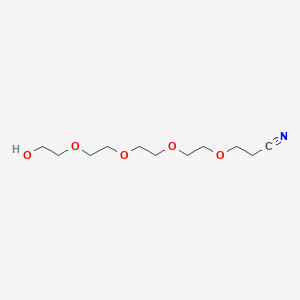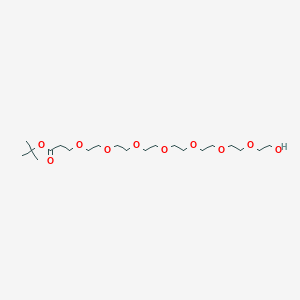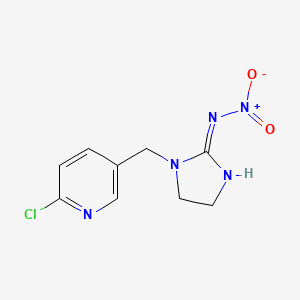
Kir1.1-IN-A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kir1.1-IN-A is a potent and selective inhibitor of kir1.1 channels.
科学的研究の応用
Kir1.1 Channel Regulation and Kidney Function
Kir1.1 channels, also known as ROMK channels, play a crucial role in the kidney, especially in potassium secretion and sodium chloride reabsorption. The density of these channels in the kidney is regulated by physiological demands. Research has shown that protein kinase A-dependent phosphorylation affects the number of active channels, suggesting a mechanism for aldosterone-dependent regulation of the secretory potassium channel in the kidney (Yoo et al., 2003).
pH-dependent Gating of Kir1.1 Channels
The gating of Kir1.1 channels is influenced by intracellular pH, with acidification leading to channel closure. This feature is crucial for the maintenance of potassium homeostasis. Studies utilizing mutagenesis have identified specific residues in the Kir1.1 channel that react to changes in pH, indicating a movement of protein domains within the channel during pH-dependent gating (Schulte et al., 1998).
KirBac1.1 as a Model for Kir1.1 Channels
The KirBac1.1, a prokaryotic homologue of eukaryotic Kir channels, has been studied to understand Kir1.1 channels better. Functional analysis of KirBac1.1 has provided insights into the properties and behaviors of Kir1.1 channels, including potassium selectivity and gating kinetics, which are similar to eukaryotic Kir1.1 and Kir6.2 channels (Cheng et al., 2009).
FRET Analysis of pH-Gating in Kir1.1 Channels
A study using Foster resonance energy transfer (FRET) explored the conformational changes in the cytoplasmic pore of Kir1.1 channels in response to intracellular pH. This research suggests that the N- and C-termini of the Kir1.1 channel move apart during pH gating, impacting the channel's open and closed states (Lee & Shieh, 2009).
Kir1.1 in Hypertension and Heart Failure Treatment
The potential of targeting Kir1.1 channels in treating hypertension and heart failure has been explored. Kir1.1 inhibitors, like MK-7145, have been studied for their therapeutic potential in these conditions, highlighting the channel's role in the body's electrolyte and water balance (Priest & Pasternak, 2017).
特性
分子式 |
C23H24N6O3 |
|---|---|
分子量 |
432.48 |
IUPAC名 |
5-(2-(4-(2-(4-(1H-tetrazol-1-yl)phenyl)acetyl)piperazin-1-yl)ethyl)isobenzofuran-1(3H)-one |
InChI |
InChI=1S/C23H24N6O3/c30-22(14-17-1-4-20(5-2-17)29-16-24-25-26-29)28-11-9-27(10-12-28)8-7-18-3-6-21-19(13-18)15-32-23(21)31/h1-6,13,16H,7-12,14-15H2 |
InChIキー |
LKLRNYYBQWYHND-UHFFFAOYSA-N |
SMILES |
O=C1OCC2=C1C=CC(CCN3CCN(C(CC4=CC=C(N5N=NN=C5)C=C4)=O)CC3)=C2 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Kir1.1-IN-A; Kir1.1-INA; Kir1.1 IN-A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{7-[2-Amino-6-(4-methylpiperazin-1-yl)-1,2-dihydropyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinolin-2-yl}-3-cyclopentylpropan-1-one](/img/structure/B1192889.png)



![N-[(E)-4-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B1192903.png)

